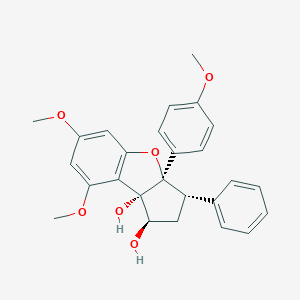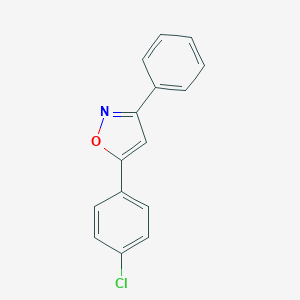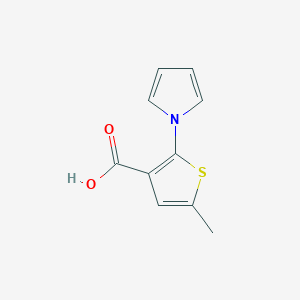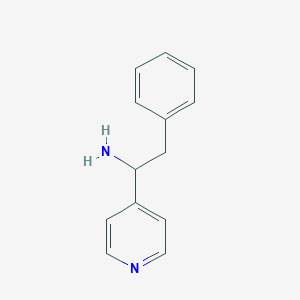
2-Phenyl-1-pyridin-4-yl-ethylamine
Übersicht
Beschreibung
“2-Phenyl-1-pyridin-4-yl-ethylamine” is a chemical compound with the molecular formula C13H14N2 . It is used as a pharmaceutical intermediate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Phenyl-1-pyridin-4-yl-ethylamine” can be determined using various analytical techniques. Some properties such as molecular weight and formula can be found in databases like ChemSpider . Other properties like melting point, boiling point, and density would typically be determined experimentally .Wissenschaftliche Forschungsanwendungen
Catalytic Activities in Asymmetric Synthesis
2-Phenyl-1-pyridin-4-yl-ethylamine derivatives have been utilized in the development of chiral catalysts for asymmetric synthesis. For instance, chiral nickel(II) complexes synthesized from this compound have been employed in the asymmetric transfer hydrogenation of ketones, demonstrating moderate catalytic activities despite low enantiomeric excess. These complexes suggest potential in homogeneous catalysis with partial formation of active Ni(0) nanoparticles, following a dihydride mechanistic pathway (Kumah et al., 2019). Similar activities have been observed in palladium(II) complexes for methoxycarbonylation of styrene, offering an approach to generate branched esters efficiently (Ngcobo et al., 2021).
Antimicrobial and Anticancer Properties
The compound and its derivatives exhibit significant biological activities. Triazole derivatives synthesized from this compound showed considerable antimicrobial activities, highlighting their potential as antimicrobial agents (Bayrak et al., 2009). Moreover, pyrazole derivatives have been designed and evaluated for their inhibitory activity against topoisomerase IIα, showing promise as anticancer agents with significant cytotoxicity against various cancer cell lines (Alam et al., 2016).
Corrosion Inhibition
Cadmium(II) Schiff base complexes prepared using derivatives of 2-Phenyl-1-pyridin-4-yl-ethylamine have demonstrated corrosion inhibition properties on mild steel, offering a novel approach to corrosion protection in industrial applications (Das et al., 2017).
Electron-Transport Materials
Derivatives of 2-Phenyl-1-pyridin-4-yl-ethylamine have been incorporated into electron-transport materials for OLED devices, showing improved performance and efficiency. These materials contribute to the development of high-performance electronic devices with enhanced stability and efficiency (Wang et al., 2015).
Synthesis of Novel Compounds
The versatility of 2-Phenyl-1-pyridin-4-yl-ethylamine derivatives in synthetic chemistry has been demonstrated through the synthesis of a variety of novel compounds, including fused pyridopyrimidine and pyridothienotriazine derivatives with potential biological activities (Rashad et al., 2005). These synthetic routes open new avenues for the exploration of therapeutic agents.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-1-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13(12-6-8-15-9-7-12)10-11-4-2-1-3-5-11/h1-9,13H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLNPSNPLSKMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-pyridin-4-yl-ethylamine | |
CAS RN |
118385-86-7 | |
| Record name | 2-phenyl-1-(pyridin-4-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

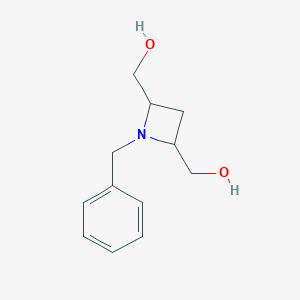
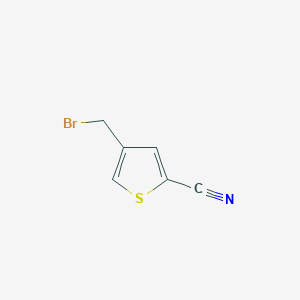
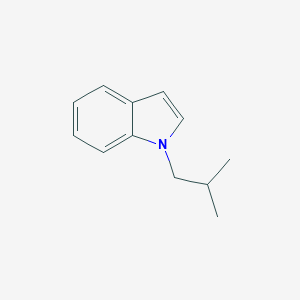
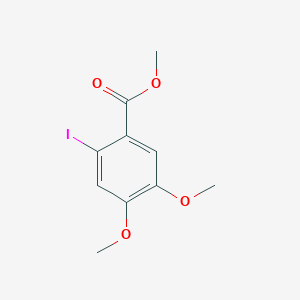
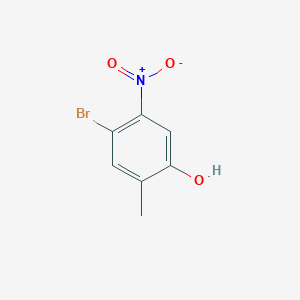
![(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B190016.png)
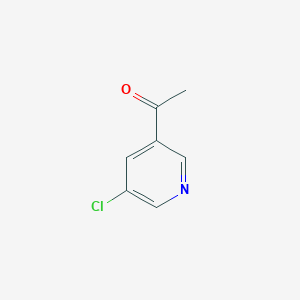
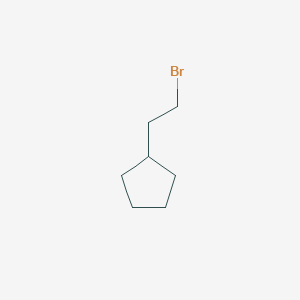
![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)
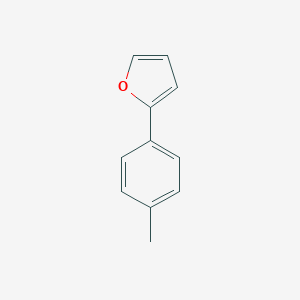
![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)
